molecular formula C6H4F2O2 B114447 5-(Difluoromethyl)furan-2-carbaldehyde CAS No. 152932-57-5

5-(Difluoromethyl)furan-2-carbaldehyde

Cat. No.: B114447
CAS No.: 152932-57-5
M. Wt: 146.09 g/mol
InChI Key: UAGUYIZBWWVNRN-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a difluoromethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the difluoromethylation of 2-furancarboxaldehyde. This process typically employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)furan-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly useful in applications requiring robust and reactive aldehyde functionalities .

Properties

IUPAC Name

5-(difluoromethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGUYIZBWWVNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 6.5 ml of DMSO (dimethyl sulfoxide) and 60 ml of methylene chloride was added at -60° C. under a nitrogen atmosphere to a solution of 3.84 ml of oxalyl chloride and 40 ml of methylene chloride. The reaction mixture was stirred at -60° C. and 3.6 g of 5-difluoromethyl,2-furanmethanol in solution in 30 ml of methylene chloride were added. The mixture was stirred for 2 hours at -60° C. and a solution of 16.1 ml of triethylamine and 30 ml of methylene chloride was added over 15 minutes. The reaction mixture was stirred for half an hour at -60° C., the temperature was allowed to rise to -20° C. The mixture was stirred for half an hour at this temperature and then poured into a solution of sodium dihydrogenphosphate and extracted with methylene chloride. The extract was dried and the 3.6 g of product were chromatographed on silica by eluting with an 8/2 hexane/ethyl acetate mixture to obtain after chromatography, 2.5 g of the desired product.
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
16.1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution containing 6.5 cm3 of DMSO (dimethyl sulphoxide) and 60 cm3 of methylene chloride is added at -60° C. under a nitrogen atmosphere to a solution containing 3.84 cm3 of oxalyl chloride and 40 cm3 of methylene chloride. The reaction mixture is maintained under agitation at -60° C. and 3.6 g of 5-difluoromethyl 2-furanmethanol in solution in 30 cm3 of methylene chloride is added. Agitation takes place for 2 hours at -60° C. and a solution of 16.1 cm3 of triethylamine and 30 cm3 of methylene chloride is added over 15 minutes. The reaction mixture is maintained under agitation for half an hour at -60° C., then the temperature is allowed to rise to -20° C. and agitation is continued at this temperature for half an hour. It is poured into a solution of sodium acid phosphate, extracted with methylene chloride and dried. 3.6 g of product is obtained which is chromatographed on silica eluting with a hexane--ethyl-acetate mixture 8-2. After chromatography 2.5 g of desired product is obtained.
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
16.1 mL
Type
solvent
Reaction Step Five

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